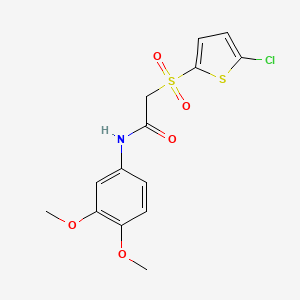

N-(4-(叔丁基)苯基)-3-氧代-3,4-二氢喹啉-1(2H)-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely include a quinoxaline core, with a tert-butylphenyl group and a carboxamide group attached. The exact structure would depend on the positions of these attachments .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group) would all play a role .科学研究应用

聚合物材料

研究表明,与 N-(4-(叔丁基)苯基)-3-氧代-3,4-二氢喹喔啉-1(2H)-羧酰胺结构相似的叔丁基氢醌衍生物已被用于芳香族聚酰胺的合成和表征。这些材料表现出高热稳定性、在有机溶剂中具有良好的溶解性,并且能够形成透明且坚韧的薄膜,使其适用于材料科学中的各种应用 (Yang, Hsiao, & Yang, 1999)。

抗癌剂

在药物化学领域,已合成与 N-(4-(叔丁基)苯基)-3-氧代-3,4-二氢喹喔啉-1(2H)-羧酰胺核心结构相关的官能化氨基酸衍生物,并评估了它们对人类癌细胞系的细胞毒性。某些衍生物显示出有希望的活性,特别是对卵巢癌和口腔癌,突出了它们作为抗癌剂的潜力 (Kumar et al., 2009)。

有机合成和药物开发

N-(4-(叔丁基)苯基)-3-氧代-3,4-二氢喹喔啉-1(2H)-羧酰胺的化学结构为开发新的合成途径和候选药物奠定了基础。例如,强效 CFTR 增效剂依伐卡托的发现和开发涉及喹啉酮-3-羧酰胺衍生物的探索,证明了此类化合物在推进药物发现工作中的关键作用 (Hadida et al., 2014)。

抗氧化剂和防腐剂特性

对 N-(4-(叔丁基)苯基)-3-氧代-3,4-二氢喹喔啉-1(2H)-羧酰胺的衍生物和相关化合物的研究还延伸到对其抗氧化特性的评估。例如,抗氧化剂防腐剂依托昔昆调节基因毒性及其与自由基清除剂的相互作用突出了此类化合物对细胞 DNA 完整性的有益和潜在有害影响之间的复杂平衡 (Skolimowski et al., 2010)。

作用机制

未来方向

属性

IUPAC Name |

N-(4-tert-butylphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-19(2,3)13-8-10-14(11-9-13)20-18(24)22-12-17(23)21-15-6-4-5-7-16(15)22/h4-11H,12H2,1-3H3,(H,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYUEFCGEQGSQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2738300.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)

![N-ethyl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2738304.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2738306.png)